An In-depth Technical Guide to 1-Pivaloyl-2,3,5-trimethylhydroquinone (CAS 112109-69-0)
An In-depth Technical Guide to 1-Pivaloyl-2,3,5-trimethylhydroquinone (CAS 112109-69-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Pivaloyl-2,3,5-trimethylhydroquinone, a hydroquinone derivative with potential applications in organic synthesis and biochemical research. While detailed experimental data for this specific compound is not extensively available in public literature, this guide synthesizes known information, provides context based on related chemical structures, and outlines logical protocols for its synthesis and characterization. The document covers its physicochemical properties, a proposed synthetic route, expected spectral characteristics, and potential applications, with a focus on its role as a fine chemical intermediate and its potential as a modified antioxidant.
Introduction
1-Pivaloyl-2,3,5-trimethylhydroquinone, with the CAS number 112109-69-0, is an aromatic organic compound. It is structurally characterized by a 2,3,5-trimethylhydroquinone core where one of the hydroxyl groups is esterified with a pivaloyl group. This modification from the parent trimethylhydroquinone, a key intermediate in Vitamin E synthesis, suggests altered chemical and physical properties, including lipophilicity and reactivity. The introduction of the sterically hindered pivaloyl group can enhance stability and modulate the antioxidant potential of the hydroquinone moiety. This guide aims to consolidate the available information and provide expert-driven insights into the properties and potential utility of this compound.
Chemical and Physical Properties
While specific experimental data for 1-Pivaloyl-2,3,5-trimethylhydroquinone is limited, its fundamental properties can be summarized and others can be inferred from its structure and related compounds.
| Property | Value | Source |
| CAS Number | 112109-69-0 | [1][2] |
| Molecular Formula | C₁₄H₂₀O₃ | [1][2] |
| Molecular Weight | 236.31 g/mol | [1][2] |
| IUPAC Name | (4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | [3] |
| SMILES | Cc1cc(OC(=O)C(C)(C)C)c(C)c(C)c1O | [3] |
| InChI | InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | [3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Inferred |
| Storage Temperature | Recommended to be stored in a dry, cool, and well-ventilated place. | [1] |
Synthesis and Mechanism
The synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone can be logically achieved through the acylation of 2,3,5-trimethylhydroquinone with pivaloyl chloride. This is a standard esterification reaction.
Synthetic Pathway
Caption: Proposed synthesis of 1-Pivaloyl-2,3,5-trimethylhydroquinone.
Experimental Protocol: Acylation of 2,3,5-Trimethylhydroquinone
This protocol is a generalized procedure based on standard acylation reactions.
Materials:
-
2,3,5-Trimethylhydroquinone
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Pivaloyl chloride
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Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
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A non-nucleophilic base (e.g., pyridine or triethylamine)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5-trimethylhydroquinone (1 equivalent) in anhydrous DCM.
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Base Addition: Add the base (1.1-1.2 equivalents) to the solution and stir.
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Acylation: Cool the mixture in an ice bath. Slowly add pivaloyl chloride (1 equivalent) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-Pivaloyl-2,3,5-trimethylhydroquinone.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents oxidation of the hydroquinone starting material.
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Anhydrous Solvent: Pivaloyl chloride is moisture-sensitive and will hydrolyze.
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Base: Neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions.
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Ice Bath: The reaction is exothermic; initial cooling helps to control the reaction rate and prevent side reactions.
Spectral Analysis (Predicted)
¹H NMR Spectroscopy
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Aromatic Proton: A singlet peak is expected for the single proton on the aromatic ring.
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Methyl Protons: Three distinct singlet peaks for the three methyl groups on the aromatic ring.
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Pivaloyl Protons: A singlet peak integrating to nine protons for the tert-butyl group of the pivaloyl moiety.
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Hydroxyl Proton: A broad singlet for the remaining hydroxyl group, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A peak in the ester carbonyl region (around 170-180 ppm).
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Aromatic Carbons: Several peaks in the aromatic region, including those bonded to oxygen, methyl groups, and hydrogen.
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Methyl Carbons: Peaks for the three methyl groups on the ring and the three equivalent methyl groups of the pivaloyl group.
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Quaternary Carbon: A peak for the quaternary carbon of the tert-butyl group.
Infrared (IR) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds.
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C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ for the ester carbonyl group.
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C=C Stretch: Aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and hydroxyl groups.
Mass Spectrometry
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 236.31).
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Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the pivaloyl group, and further fragmentation of the trimethylhydroquinone moiety. A prominent peak at m/z 57 corresponding to the tert-butyl cation is likely.
Potential Applications and Fields of Research
Intermediate in Organic Synthesis
The primary documented use of 1-Pivaloyl-2,3,5-trimethylhydroquinone is as a compound for organic synthesis.[1] The pivaloyl group can serve as a protecting group for one of the hydroxyls in 2,3,5-trimethylhydroquinone, allowing for selective reaction at the other hydroxyl group. This is particularly relevant in the synthesis of complex molecules where regioselectivity is crucial.
Modified Antioxidant Properties
Hydroquinones are known for their antioxidant properties, which arise from their ability to donate hydrogen atoms to free radicals.[4][5][6] The acylation of one hydroxyl group in 1-Pivaloyl-2,3,5-trimethylhydroquinone would likely modify its antioxidant activity compared to the parent trimethylhydroquinone. The increased lipophilicity due to the pivaloyl group could enhance its solubility in nonpolar environments, potentially making it a more effective antioxidant in lipid-based systems. Further research is needed to quantify its antioxidant efficacy.
Precursor for Bioactive Molecules
Given that 2,3,5-trimethylhydroquinone is a key precursor in the synthesis of Vitamin E, its derivatives, including 1-Pivaloyl-2,3,5-trimethylhydroquinone, could be explored as intermediates in the synthesis of novel Vitamin E analogs or other bioactive chroman derivatives.
Safety and Handling
While a specific safety data sheet for 1-Pivaloyl-2,3,5-trimethylhydroquinone is not widely available, general precautions for handling similar aromatic compounds and hydroquinone derivatives should be followed. A safety data sheet for the related compound 1-O-Hexyl-2,3,5-trimethylhydroquinone suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided.[7] It is recommended to wear appropriate personal protective equipment, including gloves and safety goggles.
Conclusion
1-Pivaloyl-2,3,5-trimethylhydroquinone is a fine chemical with potential utility in organic synthesis and as a modified antioxidant. Although detailed experimental data is sparse, its properties and reactivity can be reasonably predicted based on its chemical structure. The synthetic route via acylation of 2,3,5-trimethylhydroquinone is straightforward and based on well-established chemical principles. Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in various scientific and industrial fields.
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